1-(5-Chloro-2-hydroxy-4-methoxyphenyl)propan-1-one
Overview
Description
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO3 It is a derivative of acetophenone, characterized by the presence of a chloro, hydroxy, and methoxy group on the benzene ring
Preparation Methods
The synthesis of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 5-chloro-2-hydroxy-4-methoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)propan-1-one can be compared with similar compounds such as:
1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound lacks the chloro group, which may affect its reactivity and biological activity.
1-(4-Methoxyphenyl)propan-2-one: This compound has a different substitution pattern on the benzene ring, leading to variations in its chemical and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(5-chloro-2-hydroxy-4-methoxyphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-8(12)6-4-7(11)10(14-2)5-9(6)13/h4-5,13H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXPVMZTVBSASO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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